Superior Functional Potency vs. Ketanserin in Rat Aorta 5-HT2 Antagonism
In a direct head-to-head functional study on isolated rat thoracic aorta, irindalone demonstrated greater potency than ketanserin in inhibiting serotonin-induced contractions [1]. Both compounds shifted the serotonin concentration-response curve to the right in a concentration-dependent manner, but the magnitude of the shift was greater for irindalone [1]. The Schild plot slopes for both compounds were not significantly different, confirming competitive antagonism at the 5-HT2 receptor, while still highlighting irindalone's superior potency in this tissue [1].
| Evidence Dimension | Potency of inhibition of serotonin-induced contractions |
|---|---|
| Target Compound Data | More potent in inhibiting serotonin-induced contractions |
| Comparator Or Baseline | Ketanserin: Less potent in the same assay |
| Quantified Difference | Greater magnitude of rightward shift of the serotonin concentration-response curve |
| Conditions | Isolated rat thoracic aorta, in vitro functional assay |
Why This Matters
This data provides a clear, functional differentiator for procurement: irindalone offers greater potency in peripheral vascular 5-HT2 antagonism compared to the widely used standard ketanserin, which is critical for studies focused on vascular serotonergic mechanisms.
- [1] Mikkelsen, E. O., et al. (1988). Comparison of the effect of irindalone, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta. European Journal of Pharmacology, 149(1-2), 145-148. View Source
